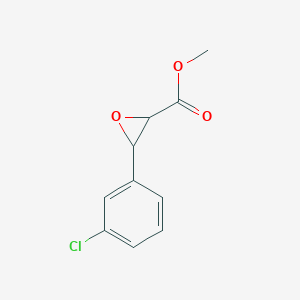

Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(3-chlorophenyl)oxirane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-13-10(12)9-8(14-9)6-3-2-4-7(11)5-6/h2-5,8-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQYSXSPQRVQNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(O1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with methyl chloroacetate in the presence of a base, followed by epoxidation. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the methyl chloroacetate, facilitating the nucleophilic attack on the aldehyde. The resulting intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.

Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

Reduction: Reduction reactions can convert the epoxide ring into an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions to achieve oxidation.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: The major products are β-substituted alcohols or ethers, depending on the nucleophile used.

Oxidation: The primary products are diols or carboxylic acids.

Reduction: The main products are alcohols.

Scientific Research Applications

Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate involves its reactivity as an epoxide. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophile. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound interacts with nucleophiles to form more stable products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate with structurally related epoxide derivatives:

*Note: Data for the target compound is inferred from analogs.

Biological Activity

Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a three-membered oxirane ring, a carboxylate ester group, and a chlorophenyl substituent. Its molecular formula is C10H9ClO3, with a molecular weight of approximately 226.66 g/mol. The presence of the chlorophenyl group enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its reactivity as an epoxide. The strained oxirane ring is prone to nucleophilic attack, leading to ring-opening reactions that can interact with various biological targets such as proteins and enzymes. This interaction can result in the inhibition or modulation of their activity, which is crucial for its antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's structure-activity relationship (SAR) indicates that the introduction of halogen groups on the phenyl ring enhances its antibacterial efficacy.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |

| Escherichia coli | 16 µg/mL | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL | 128 µg/mL |

These results indicate that this compound has potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have reported antiproliferative effects on various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | <50 |

| MCF-7 (Breast Cancer) | <75 |

| A549 (Lung Cancer) | <100 |

These findings suggest that the compound may induce cytotoxic effects in cancerous cells, warranting further investigation into its mechanisms and potential therapeutic applications .

Case Studies

- Antimicrobial Efficacy : A study published in MDPI highlighted the enhanced antimicrobial activity of derivatives containing chlorophenyl groups. The study compared various compounds and found that those with substituted halogens exhibited significantly improved inhibitory effects against resistant strains of bacteria .

- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic activity of oxirane derivatives, including this compound. The study revealed that these compounds could effectively reduce cell viability in multiple cancer cell lines, suggesting their potential as lead compounds for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(3-Chlorophenyl)oxirane-2-carboxylate, and how do reaction conditions influence product yield?

- Methodological Answer : The synthesis typically involves epoxidation of α,β-unsaturated esters or nucleophilic substitution reactions. For example, quantum-chemical calculations (AM1 method) on analogous oxirane carboxylates suggest that reaction thermodynamics (exothermic/endothermic nature) and activation energy are critical for route optimization . Key parameters include solvent choice (e.g., dichloromethane), base catalysts (e.g., triethylamine), and temperature control to minimize side reactions. Reaction progress can be monitored via TLC or HPLC, with yields improved by optimizing stoichiometry and purification techniques (e.g., column chromatography) .

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

- Methodological Answer :

- NMR : H NMR identifies the epoxide protons (δ 3.5–4.5 ppm, characteristic coupling constants Hz) and the ester methyl group (δ 3.7–3.9 ppm). C NMR confirms the carbonyl (δ 165–170 ppm) and epoxide carbons (δ 50–60 ppm) .

- IR : Stretching vibrations for the ester carbonyl (~1740 cm) and epoxide ring (~1250 cm) are diagnostic .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 228.03 for CHClO) and fragmentation patterns .

Q. What are the typical chemical reactions involving this compound, and how does its epoxide ring influence reactivity?

- Methodological Answer : The epoxide ring undergoes nucleophilic ring-opening reactions (e.g., with amines, alcohols, or Grignard reagents) to form diols or substituted derivatives. Steric and electronic effects of the 3-chlorophenyl group direct regioselectivity. For example, acid-catalyzed hydrolysis yields vicinal diols, while base conditions may lead to elimination side products. Reaction mechanisms should be validated using kinetic studies and computational models (e.g., DFT) .

Advanced Research Questions

Q. How can computational methods predict the thermodynamic feasibility and regioselectivity of synthesis routes for this compound?

- Methodological Answer : Semi-empirical quantum-chemical methods (e.g., AM1) calculate activation energies and transition states for epoxidation or substitution reactions. For instance, studies on methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate revealed that endothermic reactions require elevated temperatures, while exothermic routes proceed under milder conditions. Software like Gaussian or ORCA can model reaction pathways, and results should be cross-validated with experimental DSC data .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results during structural refinement?

- Methodological Answer : Discrepancies (e.g., bond length mismatches) between X-ray crystallography and NMR/IR data require multi-technique validation:

- Use SHELXL for crystallographic refinement, ensuring data-to-parameter ratios >10 and R-factors <0.05 .

- Compare hydrogen-bonding patterns (graph-set analysis) with analogous structures in the Cambridge Structural Database (CSD) .

- Reconcile NMR coupling constants with crystallographic torsion angles using Mercury software’s visualization tools .

Q. How can researchers design biological activity studies for this compound based on structural analogs?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Compare with chlorophenyl derivatives (e.g., 3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide) known for enzyme inhibition or receptor binding. Molecular docking (AutoDock, Glide) predicts interactions with targets like kinases or GPCRs .

- In Vitro Assays : Prioritize assays for antimicrobial or anticancer activity, guided by similar compounds’ IC values. Use MTT assays for cytotoxicity and HPLC for metabolite profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.